molecular formula C5H4BrNO2S B13064669 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid

2-(4-Bromo-1,2-thiazol-5-yl)acetic acid

Cat. No.: B13064669
M. Wt: 222.06 g/mol
InChI Key: ZVOQSPCZCINJMN-UHFFFAOYSA-N
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Description

2-(4-Bromo-1,2-thiazol-5-yl)acetic acid is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 4-position and an acetic acid group at the 5-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromo-1,2-thiazole with chloroacetic acid under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent acetic acid substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Bromo-1,2-thiazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential anticancer activity due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid involves its interaction with biological targets such as enzymes and receptors. The bromine atom and thiazole ring contribute to its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA structure .

Comparison with Similar Compounds

  • 2-(4-Chloro-1,2-thiazol-5-yl)acetic acid
  • 2-(4-Methyl-1,2-thiazol-5-yl)acetic acid
  • 2-(4-Phenyl-1,2-thiazol-5-yl)acetic acid

Comparison:

Properties

Molecular Formula

C5H4BrNO2S

Molecular Weight

222.06 g/mol

IUPAC Name

2-(4-bromo-1,2-thiazol-5-yl)acetic acid

InChI

InChI=1S/C5H4BrNO2S/c6-3-2-7-10-4(3)1-5(8)9/h2H,1H2,(H,8,9)

InChI Key

ZVOQSPCZCINJMN-UHFFFAOYSA-N

Canonical SMILES

C1=NSC(=C1Br)CC(=O)O

Origin of Product

United States

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